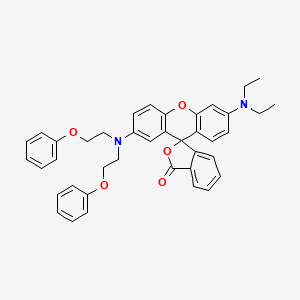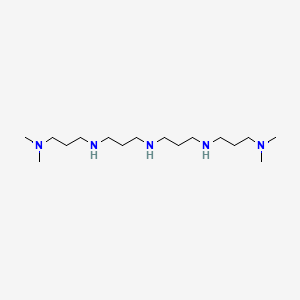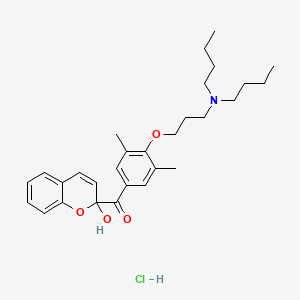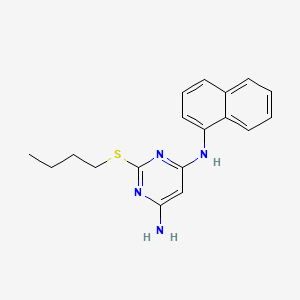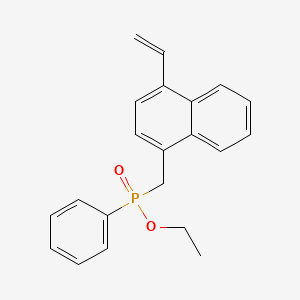
Antimony, (diphenylphosphinodithioato-S,S')diphenyl-, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimony, (diphenylphosphinodithioato-S,S’)diphenyl-, (T-4)- is a chemical compound that belongs to the class of organoantimony compounds These compounds are characterized by the presence of antimony atoms bonded to organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antimony, (diphenylphosphinodithioato-S,S’)diphenyl-, (T-4)- typically involves the reaction of antimony trichloride with diphenylphosphinodithioic acid. The reaction is carried out in an organic solvent such as benzene or toluene under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Antimony, (diphenylphosphinodithioato-S,S’)diphenyl-, (T-4)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: It can be reduced to form lower oxidation state antimony compounds.
Substitution: The phenyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and elevated temperatures.
Major Products Formed
The major products formed from these reactions include various antimony derivatives with different oxidation states and substituted organic groups .
Scientific Research Applications
Antimony, (diphenylphosphinodithioato-S,S’)diphenyl-, (T-4)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in therapeutic applications, including anticancer and antimicrobial properties.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Antimony, (diphenylphosphinodithioato-S,S’)diphenyl-, (T-4)- involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal biochemical pathways, leading to the desired therapeutic or chemical effect .
Comparison with Similar Compounds
Similar Compounds
Triphenylantimony: Another organoantimony compound with similar chemical properties.
Pentaphenylantimony: Known for its use in organic synthesis and coordination chemistry.
Antimony(V) derivatives: Various derivatives with different organic groups and oxidation states.
Uniqueness
Antimony, (diphenylphosphinodithioato-S,S’)diphenyl-, (T-4)- is unique due to its specific molecular structure and the presence of diphenylphosphinodithioato groups.
Properties
CAS No. |
139598-41-7 |
|---|---|
Molecular Formula |
C24H20PS2Sb |
Molecular Weight |
525.3 g/mol |
IUPAC Name |
antimony(3+);benzene;diphenyl-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C12H11PS2.2C6H5.Sb/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12;2*1-2-4-6-5-3-1;/h1-10H,(H,14,15);2*1-5H;/q;2*-1;+3/p-1 |
InChI Key |
SEDTUXSXWMESAV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)[S-].[Sb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


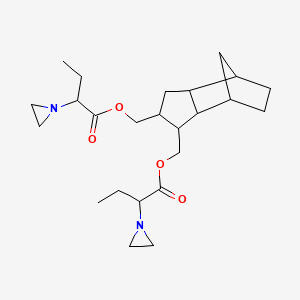
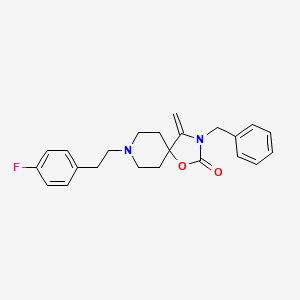
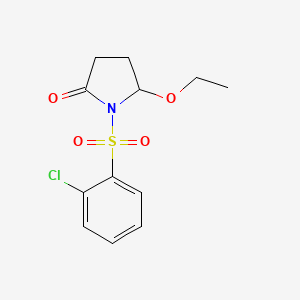
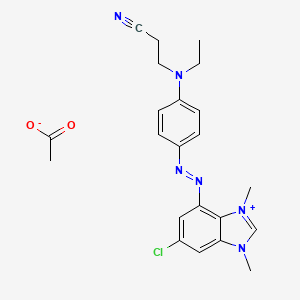




![4-[2-[bis(4-fluorophenyl)methoxy]ethylsulfanylmethyl]-5-methyl-1H-imidazole;oxalic acid](/img/structure/B12702014.png)
